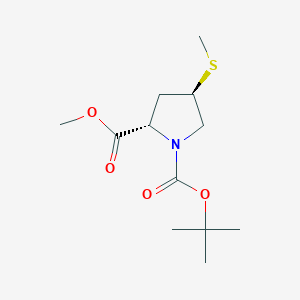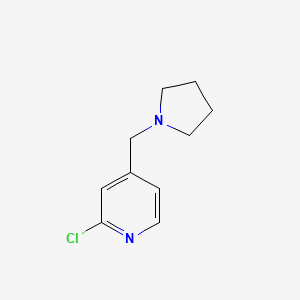
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine and its derivatives are known to undergo various chemical reactions. For instance, pyrrolidine derivatives can be synthesized from pyridine-N-oxides . Also, 2-chloropyridines can be synthesized in high yields from pyridine-N-oxides .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine were not found in the search results, pyrrolidine and its derivatives are known for their unique physicochemical parameters .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a component of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine , is widely used in medicinal chemistry to develop compounds for treating human diseases . The versatility of this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This compound can be used to create novel biologically active compounds with target selectivity, potentially leading to new therapeutic agents.
Synthesis of Bioactive Molecules
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine: can be utilized in the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives . These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The compound’s structure allows for the creation of diverse molecules with varying biological profiles, which is crucial for drug design.
Antibacterial Agents
The compound’s derivatives have shown promise in antibacterial activity. Structure-activity relationship (SAR) investigations have indicated that substituents on the pyrrolidine ring can significantly influence antibacterial efficacy . This makes 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine a valuable starting point for developing new antibacterial agents.
Anti-Cancer Research
Pyridinium salts, including those derived from 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine , have been explored for their anti-cancer properties . The compound’s ability to be modified into structurally diverse pyridinium salts makes it a potential candidate for creating anti-cancer agents.
Anti-Malarial and Anti-Cholinesterase Inhibitors
The structural diversity of pyridinium salts derived from 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine also extends to applications as anti-malarial and anti-cholinesterase inhibitors . These applications are critical in the fight against malaria and conditions like Alzheimer’s disease.
Material Science Applications
Beyond pharmaceuticals, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine can be used in material science. Its derivatives can be applied in the development of new materials with unique properties, potentially impacting various industries .
Gene Delivery Systems
The compound’s derivatives can be functionalized to form structures suitable for gene delivery systems. This application is particularly relevant in the field of genetic medicine and therapies .
Agrochemicals Development
Lastly, 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine can serve as an intermediate in the synthesis of agrochemicals. Its derivatives can be used to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .
Mécanisme D'action
Orientations Futures
The pyrrolidine ring and its derivatives, including 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, continue to be of great interest in medicinal chemistry due to their potential for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of future research .
Propriétés
IUPAC Name |
2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJYYDIYWOZQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

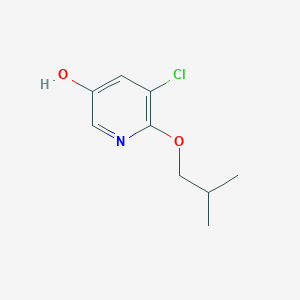
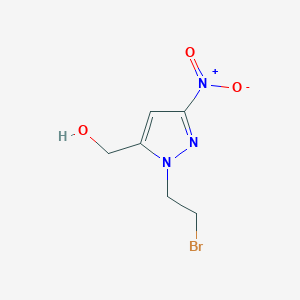
![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)
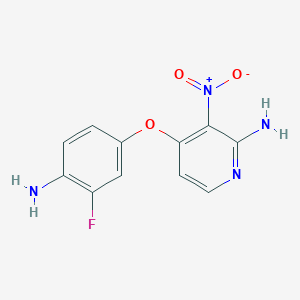

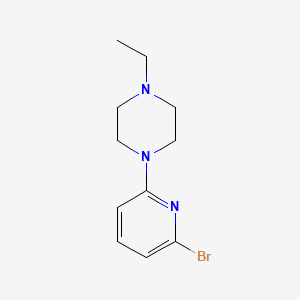

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)
amine](/img/structure/B1400505.png)
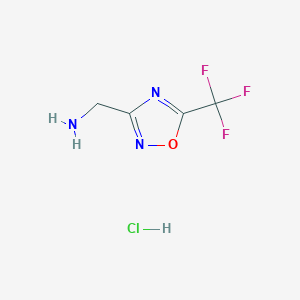
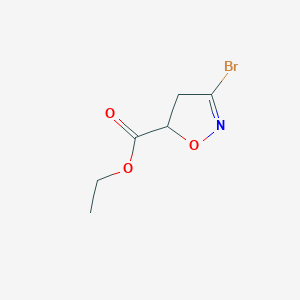
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

